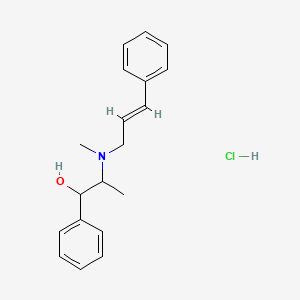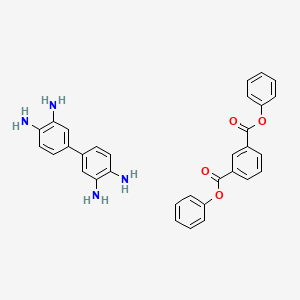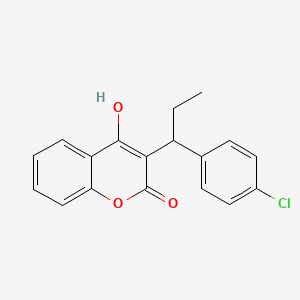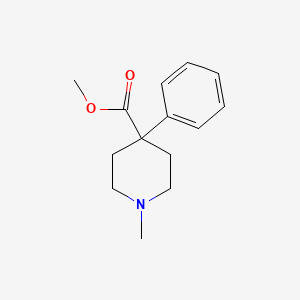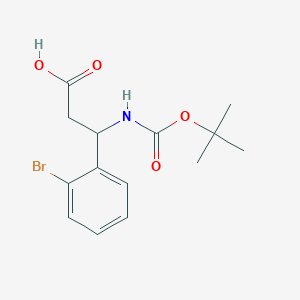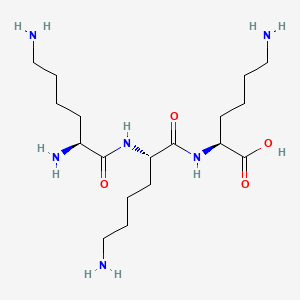
Lysyllysyllysine
Descripción general
Descripción
It is a cationic moiety with the molecular formula C18H38N6O4 and a molecular weight of 402.53 g/mol . This compound is notable for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
Lysyllysyllysine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of cationic liposomes and gene delivery vectors.
Biology: It plays a role in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of biodegradable polymers and as a component in biosensors.
Safety and Hazards
Mecanismo De Acción
Target of Action
Lysyllysyllysine, also known as Lys-Lys-Lys or Trilysine, is a cationic moiety . Its primary targets are gene delivery vectors and DNA nanoparticles . These targets play a crucial role in the construction and delivery of genetic material within cells.
Mode of Action
This interaction could facilitate the binding and incorporation of genetic material into cells, thereby enhancing gene delivery .
Biochemical Pathways
This compound is a tripeptide composed of three lysine residues . Lysine biosynthesis in organisms occurs through two different anabolic routes: the diaminopimelic acid pathway (DAP) and the α-aminoadipic acid route (AAA)
Pharmacokinetics
Its solubility in dmso and pbs (ph 72) suggests that it may have good bioavailability .
Result of Action
The primary result of this compound’s action is the enhanced delivery of genetic material into cells . This can be particularly useful in gene therapy, where the goal is to introduce, remove, or change genetic material within a cell. The compound has been conjugated to oleyl amine for the generation of cationic liposomes with anticancer activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its solubility and therefore its bioavailability . Additionally, temperature can impact its stability, as it is recommended to be stored at -20°C for long-term stability .
Análisis Bioquímico
Biochemical Properties
Lysyllysyllysine plays a significant role in biochemical reactions, particularly in the formation of cationic liposomes for drug delivery . It interacts with various enzymes and proteins, including those involved in the synthesis and degradation of peptides. The compound’s interaction with oleyl amine, for instance, leads to the generation of cationic liposomes with anticancer activity . These interactions are primarily electrostatic, given the positively charged nature of lysine residues.
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of various cell types by modulating the activity of enzymes and proteins involved in these processes . For example, the compound can enhance the delivery of small interfering RNA (siRNA) and anticancer drugs to target cells, thereby influencing gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The positively charged lysine residues facilitate binding to negatively charged molecules, such as nucleic acids and certain proteins . This binding can lead to enzyme inhibition or activation, as well as changes in gene expression. For instance, the compound’s interaction with siRNA can result in the silencing of specific genes involved in cancer progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules. Long-term studies have shown that this compound can maintain its efficacy in delivering therapeutic agents over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively deliver therapeutic agents without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse effects on cellular function . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lysine metabolism. It interacts with enzymes such as lysine acetyltransferase and lysine demethylase, which play crucial roles in the regulation of lysine residues on proteins . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the cell membrane or intracellular compartments. The distribution of this compound can also be influenced by factors such as the presence of other biomolecules and the overall cellular environment .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cell membrane or endosomes, where it can interact with other biomolecules and exert its effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lysyllysyllysine can be synthesized through peptide synthesis techniques, where lysine residues are sequentially added to form the tripeptide. The synthesis involves the protection of amino groups, coupling reactions, and deprotection steps. Common reagents used in these reactions include carbodiimides for coupling and trifluoroacetic acid for deprotection .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently carry out the repetitive steps of coupling and deprotection, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lysyllysyllysine undergoes various chemical reactions, including:
Oxidation: The amino groups in this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to amino groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amines, and substituted this compound derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Lysyllysine: A dipeptide composed of two lysine residues.
Polylysine: A polymer of lysine residues.
Lysylhydroxylysine: A modified lysine with a hydroxyl group.
Uniqueness
Lysyllysyllysine is unique due to its tripeptide structure, which provides a balance between the simplicity of dipeptides and the complexity of polymers. This structure allows for versatile applications in gene delivery and drug delivery systems, making it a valuable compound in scientific research.
Propiedades
IUPAC Name |
6-amino-2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N6O4/c19-10-4-1-7-13(22)16(25)23-14(8-2-5-11-20)17(26)24-15(18(27)28)9-3-6-12-21/h13-15H,1-12,19-22H2,(H,23,25)(H,24,26)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSCNDJQPKSPII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Poly-L-lysine hydrobromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16726 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Lys-Lys-Lys?
A1: The molecular formula of Lys-Lys-Lys is C18H39N9O4. Its molecular weight is 433.55 g/mol.
Q2: Does the presence of multiple lysine residues influence the conformation of Lys-Lys-Lys?
A2: While Lys-Lys-Lys itself does not possess a defined secondary structure like α-helices or β-sheets, its conformational flexibility can be influenced by environmental factors like pH and ionic strength. [] The presence of multiple lysine residues with their positively charged amino groups can lead to electrostatic repulsion, affecting the peptide's overall shape.
Q3: How does the incorporation of Lys-Lys-Lys into larger peptides affect their properties?
A3: Studies have shown that incorporating Lys-Lys-Lys into other peptides can significantly impact their behavior. For instance, adding Lys-Lys-Lys to the N-terminus of omega-agatoxin IVA, a calcium channel blocker, did not affect the peptide's disulfide bond formation or biological activity. [] This suggests that the Lys-Lys-Lys segment may not be directly involved in these aspects but could influence other properties like solubility or cellular uptake.
Q4: How does Lys-Lys-Lys interact with cell membranes?
A4: Lys-Lys-Lys, due to its positive charge, can interact with negatively charged components of cell membranes like phospholipids. This interaction can be modulated by factors such as the presence of other charged molecules, pH, and the lipid composition of the membrane. []
Q5: Can Lys-Lys-Lys act as a nuclear localization signal (NLS)?
A5: Yes, Lys-Lys-Lys resembles the nuclear localization signal sequence found in various proteins. [] Studies utilizing a Lys-Lys-Lys containing peptide demonstrated its ability to target molecules to the nucleus. [] Further modifications, such as the addition of stearic acid, were shown to enhance nuclear uptake efficiency. []
Q6: Are there any known interactions between Lys-Lys-Lys and specific proteins?
A6: While no studies directly investigated Lys-Lys-Lys binding to specific proteins, research indicates that incorporating a Lys-Lys-Lys sequence can affect protein-protein interactions. For example, modifying the mannose-binding protein with a Lys-Lys-Lys motif enabled it to bind sialyl Lewis X, a carbohydrate ligand recognized by selectins, suggesting a potential role of Lys-Lys-Lys in mediating specific binding events. []
Q7: Can Lys-Lys-Lys be used in drug delivery systems?
A7: The ability of Lys-Lys-Lys to enhance cellular uptake and potentially target molecules to the nucleus makes it a promising candidate for drug delivery applications. [] Further research is needed to explore its potential in delivering therapeutic agents effectively and safely.
Q8: Are there any computational studies exploring the properties of Lys-Lys-Lys?
A8: While specific computational studies focusing solely on Lys-Lys-Lys are limited, computational techniques like molecular dynamics simulations can be employed to investigate its conformational flexibility, interactions with other molecules, and potential applications in drug design. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide](/img/structure/B6595349.png)



![chlorocobalt(1+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;piperidin-1-ide](/img/structure/B6595369.png)
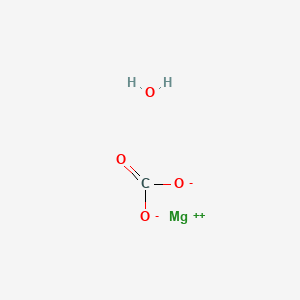
![Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl-](/img/structure/B6595376.png)
